molecular formula C7H4Br2O2 B1296138 5,6-Dibromo-1,3-benzodioxole CAS No. 5279-32-3

5,6-Dibromo-1,3-benzodioxole

Cat. No. B1296138
CAS RN: 5279-32-3
M. Wt: 279.91 g/mol
InChI Key: WPYAICCSYGUFTK-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,3-benzodioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless or yellowish crystalline solid .


Synthesis Analysis

The synthesis of 5,6-Dibromo-1,3-benzodioxole involves the bromination of benzodioxole with NBS .


Molecular Structure Analysis

The molecular formula of 5,6-Dibromo-1,3-benzodioxole is C7H4Br2O2 . The exact mass is 279.85576 g/mol and the monoisotopic mass is 277.85780 g/mol .


Physical And Chemical Properties Analysis

5,6-Dibromo-1,3-benzodioxole is a colorless or yellowish crystalline solid . It has a molecular weight of 279.91 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Research has demonstrated that derivatives of 1,3-benzodioxole, a class to which 5,6-Dibromo-1,3-benzodioxole belongs, exhibit potent anticancer and antimicrobial activities. Specifically, certain compounds in this class have shown greater anticancer and antibacterial potency than standard reference compounds like cisplatin and cinoxacin (Gupta et al., 2016). Additionally, these compounds have been investigated for their DNA binding capacity, a crucial feature in the development of new therapeutic agents (Altıntop et al., 2016).

Synthesis and Derivatives

  • The synthesis of 1,3-benzodioxole derivatives, including 5,6-Dibromo-1,3-benzodioxole, has been a subject of considerable interest due to their potential biological activities. Studies have focused on the development of efficient synthesis methods for these compounds, emphasizing the importance of obtaining high yields and purity for subsequent biological testing (Micale et al., 2002).

Insecticidal Activity

  • Benzodioxole derivatives have also been studied for their insecticidal properties. For example, specific benzyl-1,3-benzodioxole analogues have demonstrated significant sterilant effects on various insect species, highlighting their potential as eco-friendly pest control agents (Vanmellaert et al., 1983).

Photopolymerization and Material Science

  • In the field of material science, certain 1,3-benzodioxole derivatives have been investigated for their role in photopolymerization processes. These compounds can act as photoinitiators, facilitating the polymerization of monomers under light exposure, which is vital in developing new materials and coatings (Kumbaraci et al., 2012).

Safety And Hazards

5,6-Dibromo-1,3-benzodioxole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

5,6-dibromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYAICCSYGUFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280119
Record name 5,6-dibromo-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-1,3-benzodioxole

CAS RN

5279-32-3
Record name 5279-32-3
Source DTP/NCI
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Record name 5,6-dibromo-1,3-benzodioxole
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Record name 5279-32-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JK Ogunjobi, L Lajide - J. Nat. Prod. Biol. Med. Res., 2015 - researchgate.net
Many compounds containing methylene dioxy group are known to possess a variety of biological activities. One of such compounds is 1, 3-benzodioxole-5-carboxaldehyde which …
Number of citations: 1 www.researchgate.net
PS Hewlett, CF Wilkinson - Journal of the Science of Food and …, 1967 - Wiley Online Library
The synergism of carbaryl (1‐naphthyl‐N‐methyl carbamate) with 26 derivatives of 1,3‐benzodioxole and naphtho‐1,3‐dioxole was examined by topical dosage of female houseflies, …
Number of citations: 14 onlinelibrary.wiley.com
SE Lewis, CF Wilkinson, JW Ray - Biochemical Pharmacology, 1967 - Elsevier
The epoxidation of aldrin by microsomal preparations from houseflies and pig liver was markedly inhibited by a number of derivatives of 1,3-benzodioxole. The epoxidation system from …
Number of citations: 75 www.sciencedirect.com
E Heather, R Shimmon, AM McDonagh - Forensic science international, 2015 - Elsevier
This work examines the organic impurity profile of 3,4-methylenedioxymethamphetamine (MDMA) that has been synthesised from catechol (1,2-dihydroxybenzene), a common chemical …
Number of citations: 22 www.sciencedirect.com
CF Cooper - 1978 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
Number of citations: 3 search.proquest.com
J Saway, AF Pierre, JJ Badillo - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
In this report, we demonstrate that visible light photoactivation of 6-bromo-2-naphthol facilitates the photoacid-catalyzed acetalization of carbonyls with alcohols. We also demonstrate …
Number of citations: 2 pubs.rsc.org
S Hamer, F Röhricht, M Jakoby… - Beilstein journal of …, 2019 - beilstein-journals.org
We report the synthesis of five dicarboxylic acid-substituted dipolar molecular rotors for the use as linker molecules in metal-organic frameworks (MOFs). The rotor molecules exhibit …
Number of citations: 3 www.beilstein-journals.org
JB Nair, L Hakes, B Yazar-Klosinski, K Paisner - ACS omega, 2021 - ACS Publications
MDMA is increasingly used in clinical research, but no cGMP process has yet been reported. We describe here the first fully validated cGMP synthesis of up to 5 kg (≈30 000 patient …
Number of citations: 7 pubs.acs.org
AW Archer, PA Claret, DF Hayman - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
Derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, with substituents in the aromatic and heterocyclic rings, have been prepared and the intensity of the Ph–O π→π* transition has been …
Number of citations: 22 pubs.rsc.org
A Mirzakhanian, M Khoury, DE Trujillo, B Kim… - Bioorganic & Medicinal …, 2023 - Elsevier
Six monomeric (1a-1f) and five dimeric (2a-2e) derivatives of the triphenylmethane dye crystal violet (CV) have been prepared. Evaluation of the binding of these compounds to CT DNA …
Number of citations: 3 www.sciencedirect.com

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